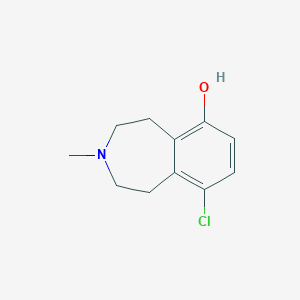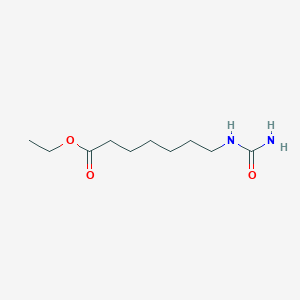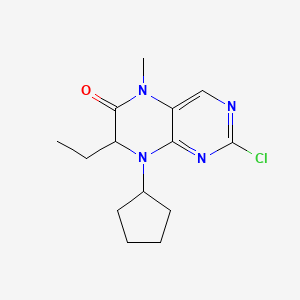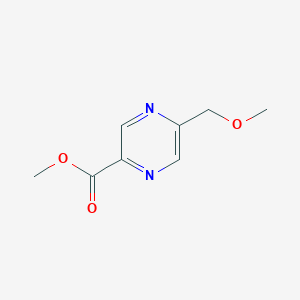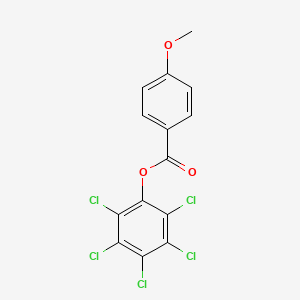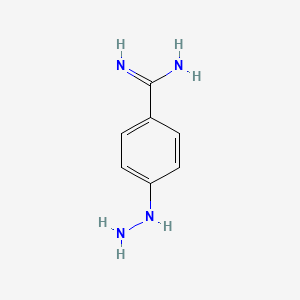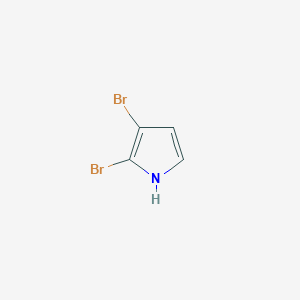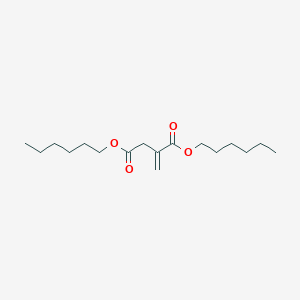![molecular formula C17H13N5O B8731143 N-[3-(1h-Benzimidazol-2-Yl)-1h-Pyrazol-4-Yl]benzamide CAS No. 825615-92-7](/img/structure/B8731143.png)
N-[3-(1h-Benzimidazol-2-Yl)-1h-Pyrazol-4-Yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds contain a benzene ring fused to an imidazole ring, which is a five-membered ring containing nitrogen atoms . This compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-[3-(1H-BENZIMIDAZOL-2-YL)-1H-PYRAZOL-4-YL]BENZAMIDE typically involves the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction mixture is then poured into ice water, and the solid product is collected by filtration, washed with water, dried, and recrystallized from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[3-(1H-BENZIMIDAZOL-2-YL)-1H-PYRAZOL-4-YL]BENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium metabisulphite for oxidation and various amine derivatives for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with chlorosulphonyl-benzoic acid derivatives can yield sulphonamide analogues .
Scientific Research Applications
N-[3-(1H-BENZIMIDAZOL-2-YL)-1H-PYRAZOL-4-YL]BENZAMIDE has been studied for its potential as an allosteric activator of human glucokinase, which has significant hypoglycemic effects for the therapy of type-2 diabetes . Additionally, benzimidazole derivatives, including this compound, have shown diverse biological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties . These properties make it a valuable compound in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of N-[3-(1H-BENZIMIDAZOL-2-YL)-1H-PYRAZOL-4-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it acts as an allosteric activator of human glucokinase by binding to the allosteric site of the enzyme, enhancing its catalytic activity . This interaction is supported by molecular docking studies that predict the bonding interactions of the compound with the residues in the allosteric site of glucokinase .
Comparison with Similar Compounds
N-[3-(1H-BENZIMIDAZOL-2-YL)-1H-PYRAZOL-4-YL]BENZAMIDE is unique due to its specific chemical structure, which combines a benzimidazole ring with a pyrazole ring. Similar compounds include other benzimidazole derivatives such as 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine . These compounds share the benzimidazole core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
CAS No. |
825615-92-7 |
|---|---|
Molecular Formula |
C17H13N5O |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide |
InChI |
InChI=1S/C17H13N5O/c23-17(11-6-2-1-3-7-11)21-14-10-18-22-15(14)16-19-12-8-4-5-9-13(12)20-16/h1-10H,(H,18,22)(H,19,20)(H,21,23) |
InChI Key |
FPKSFXFWECAIBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(NN=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


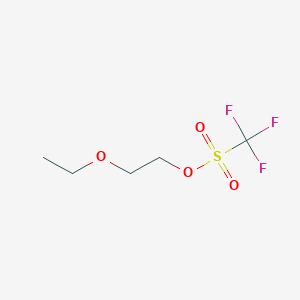
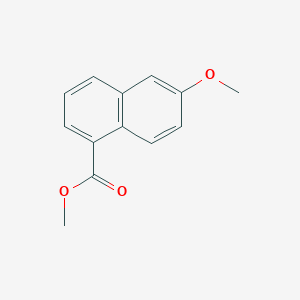

![4-chloro-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8731094.png)
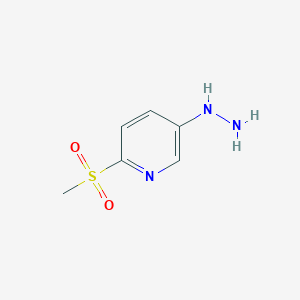
![2,6-Dichloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B8731111.png)
